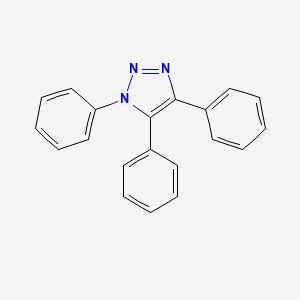

1,4,5-Triphenyl-1H-1,2,3-triazole

Description

General Overview of Triazole Heterocycles in Contemporary Organic Chemistry

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. beilstein-journals.orgmdpi.com They exist as two main isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, which differ in the placement of their nitrogen atoms. beilstein-journals.org These heterocycles are of immense interest in organic chemistry due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. nih.govnih.gov The 1,2,3-triazole moiety, in particular, has gained considerable attention, largely due to the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

Triazole rings are recognized for their stability, versatility, and their capacity to engage in various chemical interactions, making them valuable scaffolds in drug discovery and the development of new materials. nih.gov They are often considered as bioisosteres for other functional groups, such as amides, and can participate in hydrogen bonding and dipole-dipole interactions, which is crucial for their biological activity. chemsynthesis.com

Distinctive Structural Features and Aromaticity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a planar, aromatic system. beilstein-journals.org Its aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. All atoms within the ring are sp² hybridized. This aromatic character contributes to the high stability of the 1,2,3-triazole ring, making it resistant to hydrolysis, oxidation, and reduction. mdpi.com

The parent 1H-1,2,3-triazole can exist in two tautomeric forms, the 1H and the 2H, which are in equilibrium in solution. beilstein-journals.org Substitution on the nitrogen and carbon atoms of the ring leads to a variety of derivatives with distinct electronic and steric properties. The presence of three contiguous nitrogen atoms creates a molecule with a significant dipole moment, influencing its solubility and interaction with other molecules. chemsynthesis.com

Table 1: Physicochemical Properties of the Parent 1,2,3-Triazole

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Molar Mass | 69.07 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 23-25 °C |

| Boiling Point | 203 °C |

| Solubility in Water | Very soluble |

| Acidity (pKa) | 9.4 |

| Basicity (pKb) | 1.2 |

| Data sourced from mdpi.com |

Significance of 1,4,5-Trisubstitution in Modulating Molecular Properties and Reactivity

The synthesis of fully substituted 1,2,3-triazoles, such as the 1,4,5-trisubstituted derivatives, is a key area of research in modern organic chemistry. nih.gov The nature and position of the substituents on the triazole ring have a profound impact on the molecule's physicochemical properties, including its electronic characteristics, solubility, and steric profile.

Various synthetic strategies have been developed to achieve 1,4,5-trisubstitution, often involving multi-component reactions. nih.govresearchgate.net For instance, the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide (B81097) can yield 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another approach involves the reaction of aryl azides with enaminones. nih.gov The ability to introduce three different substituents with high regioselectivity allows for the fine-tuning of the molecule's properties for specific applications. For example, the introduction of aryl groups, as in 1,4,5-triphenyl-1H-1,2,3-triazole, can significantly influence the compound's luminescent properties and thermal stability.

The substitution pattern dictates the electronic nature of the triazole ring. Electron-donating or electron-withdrawing groups on the phenyl rings of this compound can alter its fluorescence quantum yields and solvent-dependent fluorescence. This modulation of properties is crucial for the design of functional materials.

Interdisciplinary Relevance of this compound in Modern Chemical Sciences

The unique characteristics of the 1,4,5-trisubstituted triazole scaffold, and specifically the 1,4,5-triphenyl derivative, have led to its relevance across various scientific disciplines.

In medicinal chemistry , the 1,2,3-triazole core is a well-established pharmacophore found in numerous bioactive compounds with a wide range of activities, including anticancer, antimicrobial, and antiviral properties. While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the general importance of the triazole scaffold suggests potential for such applications. The lipophilic nature of the three phenyl groups would significantly influence its pharmacokinetic profile. The structural rigidity and potential for π-π stacking interactions conferred by the phenyl groups could be advantageous for binding to biological targets.

The synthesis of such fully substituted triazoles is also of great importance in synthetic organic chemistry , providing access to complex molecular architectures from readily available starting materials. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

33471-63-5 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1,4,5-triphenyltriazole |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23(22-21-19)18-14-8-3-9-15-18/h1-15H |

InChI Key |

NNPJRRDTJGOGFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,4,5 Triphenyl 1h 1,2,3 Triazole and Its Derivatives

Classical and Contemporary Approaches to 1,2,3-Triazole Ring Formation

The synthesis of 1,2,3-triazoles has evolved significantly from classical methods, which often required harsh conditions, to modern catalytic approaches that offer high efficiency and selectivity.

Regioselective 1,3-Dipolar Cycloaddition Reactions

The cornerstone of 1,2,3-triazole synthesis is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers, the advent of metal catalysis has enabled remarkable control over the regiochemical outcome. nih.govbeilstein-journals.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org However, modifications to this methodology allow for the synthesis of 1,4,5-trisubstituted derivatives. One such strategy involves the use of 1-iodoalkynes. The copper(I)-catalyzed reaction between an organic azide and a 1-iodoalkyne regioselectively yields 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org These iodinated triazoles are versatile intermediates that can be further functionalized at the 5-position through cross-coupling reactions, such as the Suzuki coupling with boronic acids, to afford a library of 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov For instance, the reaction of phenylazide with 1-iodo-2-phenylethyne in the presence of a copper(I) catalyst would produce 5-iodo-1,4-diphenyl-1H-1,2,3-triazole, which can then be coupled with phenylboronic acid to yield 1,4,5-triphenyl-1H-1,2,3-triazole.

A one-pot, three-component approach has also been developed where a terminal alkyne, an azide, and an electrophile are combined. researchgate.net The reaction proceeds through an in-situ generated copper(I) triazolide intermediate, which is then trapped by the electrophile. researchgate.net Furthermore, a Cu/Pd transmetalation relay catalysis enables a three-component click reaction of an azide, an internal alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles in a single step with high yields and complete regioselectivity. organic-chemistry.org

The mechanism of CuAAC is believed to involve the formation of a copper acetylide, which then reacts with the azide. organic-chemistry.orgfrontiersin.org Density functional theory (DFT) calculations suggest the involvement of a dicopper intermediate in the catalytic cycle. rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

| Alkyne | Azide | Third Component/Method | Product | Reference |

|---|---|---|---|---|

| 1-Iodo-2-phenylethyne | Phenylazide | Suzuki coupling with Phenylboronic acid | This compound | nih.gov |

| Phenylacetylene | Benzyl azide | ICl | 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole | acs.org |

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole, when terminal alkynes are used. organic-chemistry.orgacs.org Crucially, RuAAC is also effective with internal alkynes, directly yielding fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This makes it a direct route to compounds like this compound by reacting diphenylacetylene (B1204595) with an appropriate azide.

Catalysts such as [CpRuCl] complexes, including CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective for this transformation. organic-chemistry.orgnih.gov The reaction mechanism is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product. organic-chemistry.orgorganic-chemistry.orgnih.gov DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. nih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors. organic-chemistry.orgacs.org For example, reactions with acyl-substituted internal alkynes often proceed with complete regioselectivity. acs.org

Table 2: Ruthenium Catalysts for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | Benzyl azide, Diphenylacetylene | 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole | acs.org |

While copper and ruthenium catalysts dominate the field, other metals have been explored for azide-alkyne cycloadditions.

Zinc-Catalyzed Azide-Alkyne Cycloaddition (ZnAAC) has emerged as an inexpensive and environmentally friendly alternative. rsc.org Catalysts like zinc on charcoal or Zn(OAc)₂ in water can promote the cycloaddition of both terminal and internal alkynes with azides. rsc.orgresearchgate.net This allows for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. rsc.orgresearchgate.net The reaction is sensitive to steric hindrance, which can influence the yield. rsc.org A key advantage is the potential for catalyst recycling. researchgate.net

Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) , typically using Ag(I) salts like AgCl, has been shown to catalyze the formation of 1,4-disubstituted triazoles. wikipedia.orgroyalsocietypublishing.org The mechanism is thought to be similar to CuAAC, potentially involving a dinuclear silver intermediate. royalsocietypublishing.orgmdpi.com While primarily used for 1,4-disubstituted products, the development of AgAAC for 1,4,5-trisubstituted triazoles remains an area of interest.

To circumvent the potential toxicity and cost of metal catalysts, metal-free approaches to 1,2,3-triazole synthesis have been developed. These methods are particularly attractive for applications in biological systems.

One strategy involves the reaction of enaminones with aryl azides in the presence of triethylamine, water, and an ionic liquid to produce 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another metal-free, three-component reaction utilizes phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org An organocatalyzed coupling of the aldehyde and phosphonium salt generates an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org

Furthermore, a base-mediated reaction of β-carbonyl phosphonates with azides in DMSO provides regioselective access to 1,4,5-trisubstituted triazoles in high yields. acs.org

Multicomponent Reaction (MCR) Pathways to 1,4,5-Trisubstituted 1,2,3-Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net

A notable MCR for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of arylboronic acids, sodium azide, and active methylene (B1212753) compounds. tandfonline.comtandfonline.com This one-pot, three-component reaction can be performed under solvent-free ball-milling conditions, representing an environmentally benign approach. tandfonline.comtandfonline.com The use of a copper catalyst is typically required for this transformation. tandfonline.com This method allows for the generation of a wide variety of 1,4,5-trisubstituted 1,2,3-triazole derivatives in good yields with short reaction times and simple work-up procedures. tandfonline.comtandfonline.com

Another MCR approach involves the reaction of ketones, primary amines, and N-tosylhydrazones, which can be considered a synthetic equivalent of an azide, to produce 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylazide |

| Diphenylacetylene |

| 1-Iodo-2-phenylethyne |

| 5-Iodo-1,4-diphenyl-1H-1,2,3-triazole |

| Phenylboronic acid |

| Benzyl azide |

| 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole |

| 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole |

| 1-Phenyl-2-(2,2,2-trifluoroethyl)acetylene |

| 1-Benzyl-4-phenyl-5-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

| CpRuCl(PPh₃)₂ |

| CpRuCl(COD) |

| Zn(OAc)₂ |

| AgCl |

| Triethylamine |

| Enaminones |

| Phosphonium salts |

| β-Carbonyl phosphonates |

| Arylboronic acids |

| Sodium azide |

| Active methylene compounds |

Synthesis from Aryl Azides and Enaminones

A notable metal-free approach for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of aryl azides with enaminones. nih.govnih.gov This method demonstrates good functional group compatibility. nih.gov The reaction is highly regioselective, yielding exclusively 4-acyl-substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The process is often facilitated by the presence of triethylamine, water, and an ionic liquid. nih.govresearchgate.net

The proposed mechanism for this transformation begins with a [3+2] cycloaddition between the aryl azide and the enaminone. researchgate.net Density Functional Theory (DFT) calculations suggest a water-promoted 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This is followed by a base-promoted retro-aza-Michael reaction, which leads to the elimination of an amine and the formation of the stable triazole ring. nih.govresearchgate.net This cascade process highlights a different reactivity pattern compared to reactions with sulfonyl azides, which typically yield disubstituted triazoles. researchgate.net

Table 1: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles from Aryl Azides and Enaminones

| Aryl Azide | Enaminone | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl azide | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1,4-Diphenyl-5-benzoyl-1H-1,2,3-triazole | Good | beilstein-journals.orgnih.gov |

| 4-Methoxyphenyl azide | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1-(4-Methoxyphenyl)-4-phenyl-5-benzoyl-1H-1,2,3-triazole | Good | nih.gov |

Cascade Reactions and One-Pot Protocols

One such strategy is a three-component reaction involving primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov This cycloaddition process, often carried out in dichloromethane (B109758) with acetic acid as an additive, produces 1,4,5-trisubstituted 1,2,3-triazoles with a carboxylic ester group in moderate to excellent yields. nih.gov The mechanism proceeds through the formation of an imine intermediate, which tautomerizes to an enamine. A subsequent 1,3-dipolar cycloaddition with the azide forms a triazoline intermediate, which then undergoes ring-opening and tautomerization to yield the final triazole product. nih.gov

Another versatile one-pot method involves the reaction of α-tosyloxy or α-halo ketones with sodium azide and terminal alkynes under "click" conditions. chapman.edu This reaction proceeds via the in-situ formation of an α-azido ketone, which then undergoes a copper(I)-catalyzed regioselective cycloaddition with the alkyne. chapman.edu This protocol is applicable to a wide range of substrates, including aliphatic, aromatic, and cyclic ketones and alkynes. chapman.edu

A copper(I)-catalyzed one-pot reaction has been developed for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, including 5-iodo-1,4-disubstituted derivatives which can be further functionalized. organic-chemistry.org This method involves the reaction of fluoroalkyl azides with terminal alkynes, where the intermediate triazole is trapped by an electrophile like iodine or iodine monochloride. organic-chemistry.org

Table 2: Examples of One-Pot Syntheses of Substituted 1,2,3-Triazoles

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amine, 1,3-dicarbonyl compound, tosyl azide | DCM, HOAc, 90 °C | 1,4,5-Trisubstituted 1,2,3-triazole with ester group | Moderate to Excellent | nih.gov |

| α-Tosyloxy/α-halo ketone, sodium azide, terminal alkyne | aq PEG 400, Cu(I) | 1,4-Disubstituted 1,2,3-triazole | 60-90% | chapman.edu |

Strategic Derivatization and Functionalization of the this compound Core

The functionalization of the pre-formed this compound core is a key strategy for creating diverse derivatives with tailored properties.

Post-Synthetic Modification via Functional Group Transformations

Post-synthetic modifications allow for the introduction of various functional groups onto the triazole scaffold. For instance, N3-alkylation of 1-(pivaloyloxymethyl)-1,2,3-triazoles with alkyl triflates, followed by nucleophile-promoted N1-dealkylation, provides a route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The reactivity of the triazole ring allows for electrophilic substitution at either carbon or nitrogen atoms. nih.gov A general method for the synthesis of 5-(het)arylamino-1,2,3-triazoles has been developed via the Buchwald–Hartwig reaction of 5-amino-1,2,3-triazoles. nih.gov

Synthesis of Triazole-Containing Hybrid Structures

The 1,2,3-triazole ring often serves as a stable linker to connect different molecular fragments, leading to the creation of hybrid structures with potentially enhanced or novel properties. nih.gov This "click" chemistry approach is widely used to synthesize a variety of 1,2,3-triazole-containing hybrids. nih.govnih.gov

For example, 1,2,3-triazole-containing hybrids have been synthesized by reacting alkyne-functionalized pyrazole- nih.govresearchgate.netnih.gov-triazole hybrids with substituted-arylazides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net Similarly, coumarin-linked 1,2,3-triazole hybrids have been prepared using a one-pot, three-component click reaction. mdpi.com The synthesis of novel 1,2,3-triazole/1,2,4-triazole (B32235) hybrids has also been reported. mdpi.com

Stereoselective and Asymmetric Syntheses of Related Triazoline Scaffolds

The stereoselective synthesis of triazoline scaffolds is crucial for developing chiral compounds. Asymmetric synthesis of chiral triazole derivatives has been achieved, with the products characterized by various spectroscopic techniques. nih.govresearchgate.net

One approach involves the 1,3-dipolar cycloaddition reaction between hydrazonyl chlorides and carbohydrate Schiff bases, leading to chiral 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline molecules with a β-D-glucopyranoside appendage. nih.gov The use of a chiral auxiliary, such as an acetylated glucose Schiff base, allows for the asymmetric synthesis of 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline derivatives. nih.gov The proposed mechanism for this asymmetric synthesis involves the formation of a nitrile imine from the hydrazonyl chloride, followed by nucleophilic addition to the chiral Schiff base and subsequent intramolecular cyclization. nih.gov

The synthesis of new chiral triazole-oxazoline derivatives has also been reported, which can be used as ligands in asymmetric catalysis. researchgate.netbenthamdirect.com

Advanced Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product regioselectivity. For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from aryl azides and enaminones, DFT calculations have been employed to investigate the reaction pathway. beilstein-journals.orgnih.gov These studies support a mechanism involving two possible transition states leading to two isomeric intermediates, with the final stable product formed through a cascade reaction that includes the elimination of an amine. beilstein-journals.orgnih.gov

In the synthesis of triazoles from β-carbonyl phosphonates and azides, a proposed mechanism suggests that a cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3+2] cyclization. acs.org This chelation effect is crucial for the high regioselectivity observed. acs.org

Mechanistic studies on the reaction of nitroolefins with azides to form 1,5-disubstituted 1,2,3-triazoles indicate that the reaction proceeds through a triazoline intermediate followed by the elimination of nitrous acid. rsc.org Experimental evidence, including ESI-MS/MS experiments, has been used to identify key intermediates and support the proposed reaction pathways. rsc.org

Detailed Reaction Mechanisms of Triazole Formation

The formation of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, being a foundational method. However, this thermal reaction often leads to a mixture of regioisomers. acs.org Modern approaches have focused on catalyst-mediated reactions to control regioselectivity.

One prominent mechanism involves the reaction of β-carbonyl phosphonates with azides. In a detailed study, the reaction of α-benzyl-β-ketophosphonate with phenyl azide was investigated. The reaction proceeds through a cesium-chelated Z-enolate intermediate, which then undergoes a [3+2] cycloaddition with the azide. nih.gov This chelation plays a crucial role in directing the regiochemical outcome of the reaction.

Another versatile metal-free multicomponent reaction involves the use of phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org The proposed mechanism suggests an initial organocatalyzed coupling of the aldehyde with the phosphonium salt to generate an olefinic phosphonium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the azide to form the triazole ring, releasing triphenylphosphine (B44618) as a byproduct. Mechanistic studies have confirmed the formation of these olefinic phosphonium intermediates. organic-chemistry.org

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can also be achieved from the reaction of primary amines and 1,3-dicarbonyl compounds with tosyl azide. nih.gov The proposed mechanism initiates with the formation of an imine intermediate from the amine and the dicarbonyl compound, which then tautomerizes to an enamine. This enamine undergoes a 1,3-dipolar cycloaddition with the azide to form a 1,2,3-triazoline (B1256620) intermediate. Subsequent acid-promoted ring-opening and tautomerization lead to the final triazole product. nih.gov

A copper-mediated reaction of N-tosylhydrazones and anilines also yields 1,4,5-trisubstituted-1,2,3-triazoles. frontiersin.org Furthermore, a metal-free approach involves the reaction of aryl azides with enaminones, which proceeds via a cascade reaction involving the elimination of an aniline. nih.gov

A visual representation of a proposed reaction mechanism is detailed in the flowchart below:

Figure 1: Proposed reaction mechanism for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.This flowchart illustrates the proposed mechanism for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from the reaction of primary amines with 1,3-dicarbonyl compounds. nih.gov

Factors Governing Regioselectivity and Chemoselectivity

Regioselectivity in the synthesis of 1,2,3-triazoles is a critical aspect, determining the substitution pattern on the heterocyclic ring. In the absence of a catalyst, the Huisgen 1,3-dipolar cycloaddition of asymmetric alkynes and azides typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org

The choice of catalyst is a primary factor in controlling regioselectivity. Copper catalysts, for instance, famously direct the reaction to exclusively form the 1,4-disubstituted isomer, a reaction often referred to as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgfrontiersin.org Conversely, ruthenium catalysts favor the formation of the 1,5-disubstituted product. acs.org

In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, the base employed significantly influences both chemo- and regioselectivity. The use of cesium carbonate was found to be highly effective in promoting the formation of the desired substituted triazole products with high regioselectivity. nih.gov X-ray crystallography and NMR spectroscopy have confirmed the involvement of a cesium-chelated intermediate that dictates the selective outcome. nih.gov

In a metal-free multicomponent reaction, the nature of the substituents on the aromatic aldehydes was found to influence the reaction yield. Electron-donating and weakly electron-withdrawing groups on the aldehyde generally lead to higher yields of the 4,5-disubstituted 1H-1,2,3-triazoles, whereas strong electron-withdrawing groups can diminish the reaction's efficiency. organic-chemistry.org

The reaction of aryl azides with enaminones has been shown to produce only the 4-acyl-substituted regioisomers, demonstrating high regioselectivity. nih.gov Furthermore, the reaction of an arylacetylene with an azide in hot water has been reported to yield 1,4-disubstituted 1,2,3-triazoles with high yields. rsc.org

The table below summarizes the influence of different catalysts on the regioselectivity of triazole synthesis.

| Catalyst | Predominant Isomer | Reference(s) |

| Copper (I) | 1,4-disubstituted | acs.orgfrontiersin.org |

| Ruthenium | 1,5-disubstituted | acs.org |

| Cesium Carbonate | High regioselectivity for specific substituted triazoles | nih.gov |

| DBU | 1,4-disubstituted | nih.gov |

Role of Catalysts and Solvent Systems in Reaction Outcomes

The choice of catalyst and solvent system is paramount in dictating the outcome of 1,2,3-triazole synthesis, influencing reaction rates, yields, and selectivity.

Catalysts:

As previously mentioned, copper and ruthenium catalysts are instrumental in controlling the regioselectivity of azide-alkyne cycloadditions. acs.org A Cu/Pd transmetalation relay catalysis has been developed for a three-component reaction of an azide, an alkyne, and an aryl halide, yielding 1,4,5-trisubstituted 1,2,3-triazoles with complete regioselectivity. organic-chemistry.org

In the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide, copper(I) iodide serves as an inexpensive and effective catalyst. organic-chemistry.org Palladium catalysts have also been employed for the direct C-5 arylation of 1,2,3-triazoles. organic-chemistry.org

Organocatalysts have also emerged as powerful tools. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides, leading to regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov L-proline has been utilized as a catalyst in a mild, metal-free multicomponent synthesis of 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org

Solvent Systems:

The solvent system can significantly impact reaction efficiency and selectivity. In the cesium carbonate-mediated synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates, dimethyl sulfoxide (B87167) (DMSO) was found to be a unique and effective solvent. nih.gov Similarly, in the L-proline catalyzed multicomponent reaction, DMSO was identified as the most effective solvent, while weak polar solvents and water were found to be ineffective. organic-chemistry.org

The use of "green" or unconventional solvents has also been explored. For example, polyethylene (B3416737) glycol (PEG) has been used as a solvent in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org Water has been shown to be a viable solvent for the regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions. rsc.org Ionic liquids, such as choline (B1196258) chloride-CuCl, have been used as both a catalyst and a non-toxic, benign solvent, improving reaction rates and regioselectivity. nih.gov

Solvent-free conditions have also been successfully employed. A "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been developed using neat azides and alkynes with a polymer-supported copper(I) catalyst, offering a rapid and efficient method. nih.gov

The following table provides examples of different solvent systems and their impact on the synthesis of triazoles.

| Solvent System | Reaction Type | Outcome | Reference(s) |

| DMSO | Cesium carbonate-mediated synthesis from β-carbonyl phosphonates | High yield and regioselectivity | nih.gov |

| DMSO | L-proline catalyzed multicomponent reaction | Effective for 4,5-disubstituted 1H-1,2,3-triazole synthesis | organic-chemistry.org |

| Polyethylene Glycol (PEG) | Synthesis of 3,4,5-trisubstituted-1,2,4-triazoles | Effective reaction medium | frontiersin.org |

| Water | 1,3-dipolar cycloaddition of arylacetylenes and azides | High yields of 1,4-disubstituted 1,2,3-triazoles | rsc.org |

| Ionic Liquid (Choline chloride-CuCl) | Huisgen cycloaddition | Improved reaction rate and regioselectivity | nih.gov |

| Solvent-free | Polymer-supported copper(I) catalysis | Rapid and high-yielding synthesis of 1,4-disubstituted-1,2,3-triazoles | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1,4,5 Triphenyl 1h 1,2,3 Triazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular framework of 1,4,5-triphenyl-1H-1,2,3-triazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying and assigning the various protons within the this compound structure. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.govrsc.org The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the triazole ring and the spatial orientation of the phenyl groups.

For instance, in 1,4-diphenyl-1H-1,2,3-triazole, the protons on the phenyl ring at position 1 and position 4 will exhibit distinct signals. rsc.org The protons of the phenyl group attached to the N1 atom of the triazole ring often show a different chemical shift range compared to the protons of the phenyl group at the C4 position. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structural assignment.

Table 1: Representative ¹H NMR Data for Phenyl-Substituted 1,2,3-Triazoles

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1,4-diphenyl-1H-1,2,3-triazole | CDCl₃ | 8.20 (s, 1H, triazole-H), 7.95-7.89 (m, 2H), 7.82-7.77 (m, 2H), 7.55 (t, J = 7.7Hz, 2H), 7.50-7.43 (m, 3H), 7.38 (t, J = 7.4 Hz, 1H) | rsc.org |

| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 9.34 (s, 1H), 7.94 (d, J = 8.7 Hz, 4H), 7.86 (d, J = 8.7 Hz, 2H), 7.51 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H) | rsc.org |

| 1-mesityl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.95-7.91 (m, 2H), 7.84 (s, 1H), 7.46 (t, J = 7.6 Hz, 2H), 7.40-7.33 (m, 1H), 7.01 (s, 2H), 2.37 (s, 3H), 2.02 (s, 6H) | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shifts of the carbon atoms in the triazole ring and the attached phenyl groups provide crucial information for structural confirmation. The quaternary carbons of the triazole ring (C4 and C5) typically appear in the region of δ 130-150 ppm. rsc.org The carbon atoms of the phenyl rings resonate in the aromatic region (δ 120-140 ppm), with the ipso-carbons (the carbons directly attached to the triazole ring) often showing distinct chemical shifts.

The analysis of the ¹³C NMR spectrum allows for the differentiation of the various carbon environments within the molecule, confirming the substitution pattern of the triazole ring.

Table 2: Representative ¹³C NMR Data for Phenyl-Substituted 1,2,3-Triazoles

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 1,4-diphenyl-1H-1,2,3-triazole | CDCl₃ | 148.4, 137.1, 130.3, 129.8, 128.9, 128.4, 125.9, 120.5, 117.6 | rsc.org |

| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, 120.1 | rsc.org |

| 1-mesityl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 147.6, 140.1, 135.1, 133.5, 130.5, 129.0, 128.3, 125.8, 121.5, 21.2, 17.4 | rsc.org |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR spectra provide essential information, complex molecules like this compound often require two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in establishing the connectivity between protons and carbons. ncl.res.in

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connections between the phenyl rings and the triazole core, as well as for assigning quaternary carbons. ncl.res.in

Through the combined interpretation of these 2D NMR experiments, a comprehensive and detailed picture of the molecular structure of this compound can be constructed.

Infrared (IR) and Raman Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" of this compound by probing the vibrational modes of its constituent bonds.

Characteristic Vibrational Modes of the Triazole Ring and Phenyl Substituents

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the triazole ring and the phenyl substituents. rsc.orgresearchgate.net

Triazole Ring Vibrations: The N-H stretching vibration in 1H-1,2,3-triazoles typically appears as a broad band in the region of 3300-3500 cm⁻¹. rsc.org The C=N and N=N stretching vibrations within the triazole ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. rsc.orgrasayanjournal.co.in Ring breathing modes and other skeletal vibrations can be observed at lower frequencies.

Phenyl Substituent Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. rsc.org The C=C stretching vibrations of the phenyl rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, appear in the 690-900 cm⁻¹ range.

The combination of these characteristic vibrational modes provides a powerful tool for the identification and structural confirmation of this compound derivatives.

Table 3: Characteristic IR Absorption Bands for Phenyl-Substituted Triazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in 1H-triazole) | Stretching | 3300 - 3500 | rsc.org |

| Aromatic C-H | Stretching | > 3000 | rsc.org |

| C=N (triazole ring) | Stretching | 1577 - 1612 | rsc.org |

| C=C (aromatic) | Stretching | 1450 - 1600 | rsc.org |

| C-H (out-of-plane) | Bending | 690 - 900 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are primarily due to π → π* transitions within the conjugated system formed by the triazole ring and the three phenyl substituents. researchgate.netnih.gov The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively.

The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-210 nm. researchgate.netnih.gov In this compound, the extended conjugation with the phenyl rings leads to a significant red shift of these transitions.

Table 4: UV-Vis Absorption Data for Substituted Triazoles | Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | | 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | nih.gov | | 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | nih.gov | | 1H-1,2,3-triazole (gas phase) | - | ~206 | - | nih.gov |

Analysis of Absorption Maxima and Molar Absorptivity

The electronic absorption properties of this compound are dictated by the interplay between the central 1,2,3-triazole core and the three attached phenyl rings. The unsubstituted 1H-1,2,3-triazole ring is known to exhibit a strong π → π* transition in the gas phase with an absorption maximum around 205-206 nm. researchgate.net The addition of phenyl substituents to the triazole core induces a significant bathochromic (red) shift in the absorption maxima.

For the broader class of 1,4,5-triaryl-1,2,3-triazoles, the electronic conjugation involves the aryl substituents and the triazole core. researchgate.net The substituent at the C4 position generally engages in more effective electronic conjugation with the triazole ring compared to the substituent at the N1 position. researchgate.net Triazoles featuring both electron-donating and electron-accepting aryl groups often display strong, solvent-dependent fluorescence and high fluorescence quantum yields, particularly in less polar solvents. researchgate.net While specific molar absorptivity (ε) values for this compound are not detailed in the surveyed literature, related compounds with aromatic substituents show intense absorption bands. For instance, a sulfonamide derivative of a 1,2,3-triazole showed an extinction coefficient as high as 18,750 L·mol⁻¹·cm⁻¹ for a π → π* transition of a benzene ring. researchgate.net The presence of three phenyl groups in this compound is expected to result in complex, overlapping absorption bands with high molar absorptivity in the UV region, likely between 230 nm and 320 nm.

Table 1: Expected UV-Vis Absorption Characteristics for Triaryl-1,2,3-Triazoles

| Feature | Expected Observation | Rationale |

|---|---|---|

| Core Transition | The fundamental π → π* transition of the 1,2,3-triazole ring occurs around 205 nm. researchgate.net | Intrinsic property of the heterocyclic core. |

| Substituent Effect | Phenyl groups cause a significant red shift to longer wavelengths (>230 nm). | Conjugation between the π-systems of the phenyl rings and the triazole core lowers the energy gap for electronic transitions. |

| Molar Absorptivity (ε) | High values are expected. | The presence of multiple aromatic chromophores leads to intense light absorption. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound (C₂₀H₁₅N₃), the theoretical exact mass can be calculated with high precision. This experimental value from HRMS would serve as definitive proof of the compound's chemical formula.

A characteristic fragmentation pathway for 1,2,3-triazoles under mass spectrometric conditions involves the elimination of a molecule of nitrogen (N₂). nih.govrsc.org This neutral loss is a key diagnostic feature for identifying the triazole ring. Further fragmentation would involve cleavages of the phenyl groups from the core structure. In some cases, gas-phase rearrangements of 1,2,3-triazoles can occur under tandem mass spectrometry (MS/MS) conditions. nih.gov

Table 2: HRMS Data and Expected Fragmentation for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Key Expected Fragment Ions |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of synthesized compounds and for monitoring reaction progress. While specific LC-MS analysis of this compound is not detailed, standard methods for related triazole derivatives provide a clear framework for its analysis. japsonline.comresearchgate.net

Given its triphenyl substitution, the compound is non-polar, making it well-suited for reverse-phase liquid chromatography. A typical analysis would involve a C18 column with a gradient elution system. researchgate.net The mobile phase would likely consist of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. researchgate.net The eluent would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Purity is determined from the resulting chromatogram by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. The coupled mass spectrometer simultaneously confirms the identity of the main peak by its mass-to-charge ratio.

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. As of this writing, a solved crystal structure for this compound has not been reported in the surveyed literature.

However, the structures of numerous other substituted triazoles have been determined, illustrating the power of this technique. nih.govjyu.fimdpi.com For example, the analysis of a 1,2,3-triazole-Schiff base hybrid revealed a triclinic space group (Pī) and provided exact parameters for its bond lengths and angles. nih.gov Such an analysis for this compound would unambiguously confirm the connectivity and provide invaluable insight into its solid-state conformation.

Analysis of Conformational Preferences and Crystal Packing

In the absence of a specific crystal structure for this compound, its conformational preferences and crystal packing can be inferred from theoretical principles and the structures of closely related compounds. Due to significant steric hindrance between the three bulky phenyl groups, a planar conformation is highly unlikely. The phenyl rings at positions 1, 4, and 5 are expected to be twisted out of the plane of the central triazole ring. mdpi.comresearchgate.net Studies on other polysubstituted triazoles consistently show such twisted conformations, with dihedral angles between the heterocyclic core and appended rings being a key structural descriptor. mdpi.comresearchgate.net

The crystal packing would be governed primarily by weak intermolecular forces. Van der Waals interactions would be significant, and π-π stacking interactions between the phenyl rings of adjacent molecules would likely play a crucial role in stabilizing the crystal lattice. The non-planar structure of the molecule may prevent the kind of tight packing that can lead to fluorescence quenching in the solid state, a property that is often desirable for materials used in optical devices. researchgate.net The conformational diversity of substituted triazoles makes them versatile building blocks for creating specific three-dimensional architectures. nih.gov

| Crystal Packing Forces | Van der Waals forces, π-π stacking interactions. | Dominant forces for non-polar aromatic compounds, leading to an ordered crystal lattice. |

Investigation of Intermolecular Interactions in this compound and Related Compounds

The supramolecular architecture of this compound in the solid state is significantly influenced by a variety of non-covalent intermolecular interactions. The spatial arrangement of the three phenyl rings appended to the central 1,2,3-triazole core provides a rich framework for π-π stacking and weaker C-H···N hydrogen bonds. These forces are crucial in determining the crystal packing, stability, and physicochemical properties of the compound. While detailed crystallographic analysis specifically for this compound is not extensively published, the intermolecular behaviors can be understood by examining closely related structures.

π-π Stacking Interactions

The presence of multiple aromatic systems in phenyl-substituted triazoles makes π-π stacking a dominant organizational force in their crystal lattices. These interactions occur between the electron-rich π-systems of the phenyl and triazole rings of adjacent molecules. The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements, optimizing the electrostatic and van der Waals forces.

In crystal structures of similar multi-aryl substituted heterocyclic compounds, these interactions are well-documented. For instance, the analysis of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole reveals the presence of weak π(triazolyl)–π(nitrobenzene) contacts, with an inter-centroid distance measured at 3.8386 (10) Å. nih.gov Another related compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, exhibits distinct π–π stacking interactions between the benzene and triazole rings of neighboring molecules, characterized by a centroid-centroid distance of 3.895 (1) Å. These examples underscore the prevalence and importance of π-stacking in the crystal engineering of this class of compounds. The triphenyl substitution pattern of this compound suggests a high likelihood of complex, multi-directional π-π interactions that define its three-dimensional assembly.

C-H···N and Other Weak Hydrogen Bonds

Beyond π-stacking, the crystal packing of triazole derivatives is further stabilized by a network of weak hydrogen bonds, primarily C-H···N interactions. In these interactions, a hydrogen atom attached to a carbon atom (often on a phenyl ring) acts as a hydrogen bond donor, while one of the nitrogen atoms of the triazole ring acts as the acceptor.

The following table provides examples of intermolecular interaction parameters observed in triazole compounds with similar structural motifs.

| Compound Name | Interaction Type | Interacting Groups | Distance (Å) / Angle (°) |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | π-π Stacking | Triazole Ring & Nitrobenzene Ring | Centroid-Centroid: 3.8386 (10) Å |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | π-π Stacking | Benzene Ring & Triazole Ring | Centroid-Centroid: 3.895 (1) Å |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C-H···π | Phenyl C-H & Triazole Ring | - |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C-H···N | Phenyl C-H & Triazole N | - |

Theoretical and Computational Chemistry Studies of 1,4,5 Triphenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 1,4,5-trisubstituted 1,2,3-triazoles typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable predictions of molecular geometries and electronic properties. nih.gov

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1,4,5-triphenyl-1H-1,2,3-triazole, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Illustrative Table of Expected Optimized Geometric Parameters:

| Parameter | Expected Value Range | Description |

| C4-C5 Bond Length (Å) | 1.38 - 1.42 | Bond between the two carbon atoms in the triazole ring. |

| N1-N2 Bond Length (Å) | 1.33 - 1.37 | Bond between two adjacent nitrogen atoms in the triazole ring. |

| N2-N3 Bond Length (Å) | 1.30 - 1.34 | Bond between two adjacent nitrogen atoms in the triazole ring. |

| C-N Bond Lengths (Å) | 1.35 - 1.39 | Bonds connecting the carbon and nitrogen atoms within the triazole ring. |

| C-Phenyl Bond Lengths (Å) | 1.48 - 1.52 | Bonds connecting the triazole ring to the phenyl substituents. |

| Phenyl Ring Dihedral Angles (°) | 30 - 60 | The twist angle of the phenyl rings relative to the plane of the triazole ring. |

| Note: The values in this table are illustrative and based on general values for similar chemical structures. Specific computational data for this compound is not available in the reviewed literature. |

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the triazole ring, while the LUMO would also be distributed across the aromatic system. The precise distribution would determine the sites most susceptible to electrophilic and nucleophilic attack.

Illustrative Table of FMO Properties:

| Property | Expected Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Relates to chemical reactivity and stability. |

| Note: The values in this table are for illustrative purposes and represent typical ranges for similar aromatic heterocyclic compounds. Specific computational data for this compound is not available in the reviewed literature. |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global Descriptors: The electrophilicity index (ω) measures the ability of a molecule to accept electrons. Other global descriptors include chemical potential (μ), hardness (η), and softness (S). In studies of related triazole derivatives, these parameters have been used to correlate with their biological activity. nih.gov

Local Descriptors: Fukui functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack by showing the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would help in assigning the signals of the different protons and carbons in the phenyl rings and the triazole core. In related compounds, the chemical shift of the triazole proton is a key diagnostic signal. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This would allow for the identification of characteristic vibrational modes of the triazole ring and the phenyl substituents.

UV-Vis Absorption: While TD-DFT is more commonly used for UV-Vis spectra, DFT can provide a preliminary understanding of the electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and simulating their electronic spectra.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. These calculations provide information about the energies of the electronic transitions, their oscillator strengths (intensities), and the nature of the orbitals involved (e.g., π → π* or n → π* transitions).

For aromatic systems like this, the low-energy transitions are typically of π → π* character. The solvent environment can significantly influence the spectra, and this can be modeled using methods like the Polarizable Continuum Model (PCM). It has been noted in the literature that accurately predicting the photophysical properties of 1,2,3-triazole based chromophores can be challenging for TD-DFT, and the choice of functional and solvent model is critical. rsc.org

Illustrative Table of Predicted Electronic Transition Data:

| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 300 - 350 | 0.1 - 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 - 300 | 0.3 - 0.8 | HOMO-1 → LUMO (π → π) |

| Note: This table is purely illustrative to show the type of data generated by TD-DFT calculations. Specific predicted spectra for this compound are not available in the reviewed literature. |

Characterization of Intramolecular Charge Transfer (ICT) Phenomena

Theoretical studies, particularly those employing computational chemistry, have been instrumental in elucidating the electronic properties of this compound and its derivatives. A key area of investigation has been the characterization of intramolecular charge transfer (ICT) phenomena within these molecules.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. In studies of 1,2,3-triazole derivatives, MEP maps reveal distinct regions of positive and negative electrostatic potential. For instance, in some hybrid molecules containing a 1,2,3-triazole ring, the negative regions (indicated in red) are often localized on components like sodium ions linked to a tyrosine subunit or on an aromatic subunit attached to the triazole. nih.gov Conversely, the positive regions (shown in blue) can be distributed across other parts of the molecule, such as a Schiff base component. nih.gov This clear separation of charge highlights the potential for intramolecular charge transfer.

The arrangement of substituents on the triazole ring significantly influences the electronic distribution. The highly polarized nature of the 1,2,3-triazole ring, with a dipole moment of nearly 5 Debye, facilitates its participation in hydrogen bonding and dipole-dipole interactions, which are fundamental to ICT processes. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties. These models are widely employed in drug discovery and materials science to predict the behavior of new compounds.

In the context of 1,2,3-triazole derivatives, QSAR studies have been extensively used to understand and predict their therapeutic potential, including anticancer and antimicrobial activities. nih.govkashanu.ac.ir For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of 1,2,3-triazole analogs to elucidate the structural requirements for their biological activity. nanobioletters.com

These models generate statistical data that helps in designing new molecules with enhanced properties. For instance, a good QSAR model will have high correlation coefficient (R²) and predictive ability (Q²). nanobioletters.com In one study on 1,2,3-triazole derivatives as potential blood cancer inhibitors, a CoMFA model yielded a Q² of 0.60 and an R² of 0.97, while the CoMSIA model gave a Q² of 0.61 and an R² of 0.92, indicating robust and predictive models. nanobioletters.com

A critical aspect of QSAR/QSPR modeling is the identification and use of molecular descriptors that quantitatively describe the structural and electronic features of a molecule. These descriptors are then correlated with observed properties such as adsorption behavior and catalytic efficiency.

For 1,2,4-triazole (B32235) derivatives, studies have shown that various molecular descriptors, including Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues, can be used to build multiparametric models with high correlation coefficients (approaching 0.900) for predicting antimicrobial activity. kashanu.ac.ir

In the realm of anticancer research, 3D-QSAR models for substituted 1,2,4-triazole derivatives have revealed the importance of steric and electrostatic fields at specific locations around the molecule for its biological activity. nih.govresearchgate.net For instance, one study identified that steric (S 1047 and S 927) and electrostatic (E 1002) data points significantly contribute to the anticancer potential. nih.govresearchgate.net Such insights are invaluable for the rational design of new, more effective therapeutic agents.

The predictive power of these models is often validated through internal and external validation methods. A successful model demonstrates a strong relationship between the descriptors and the biological activity, as indicated by a high squared correlation coefficient (r²) and good internal and external predictivity values (q² and pred_r², respectively). nih.govresearchgate.net

Interactive Data Table: QSAR Model Performance for Anticancer 1,2,4-Triazole Derivatives

| Model Parameter | Value | Reference |

| Correlation Coefficient (r) | 0.9334 | nih.govresearchgate.net |

| Squared Correlation Coefficient (r²) | 0.8713 | nih.govresearchgate.net |

| Internal Predictivity (q²) | 0.2129 | nih.govresearchgate.net |

| External Predictivity (pred_r²) | 0.8417 | nih.govresearchgate.net |

| Predictive Correlation Coefficient Error (pred_r²se) | 0.1255 | nih.govresearchgate.net |

This table summarizes the statistical significance and predictive capacity of a 3D-QSAR model developed for a series of substituted 1,2,4-triazole derivatives, highlighting the strong correlation between the molecular descriptors and their anticancer activity. nih.govresearchgate.net

Coordination Chemistry and Ligand Design with 1,4,5 Triphenyl 1h 1,2,3 Triazole Motifs

1,2,3-Triazole Derivatives as Versatile Ligands in Metal Complexes

The versatility of 1,2,3-triazole derivatives as ligands stems from their ability to be readily functionalized, allowing for precise control over the properties of the resulting metal complexes. nih.govrsc.org These heterocycles can act as neutral N-donors, or they can be transformed into powerful carbon-based donors, such as N-heterocyclic carbenes (NHCs) and mesoionic carbenes (MICs). rsc.org

N-Heterocyclic Carbene (NHC) Ligands: Triazolylidenes

N-heterocyclic carbenes (NHCs) are a prominent class of ligands known for their strong σ-donating properties and their ability to form robust bonds with transition metals. scripps.edu 1,2,3-Triazolylidenes, a subset of NHCs derived from 1,2,3-triazoles, have emerged as highly effective ligands in a range of catalytic transformations. researchgate.netwikipedia.orgresearchgate.net The synthesis of these ligands typically involves the deprotonation of a corresponding 1,2,3-triazolium salt. scripps.eduresearchgate.net The electronic properties of the resulting triazolylidene can be fine-tuned by altering the substituents on the triazole ring. scripps.edu For instance, the presence of electron-donating or withdrawing groups on the phenyl rings of a 1,4,5-triphenyl-1H-1,2,3-triazole precursor would directly influence the donor strength of the resulting NHC ligand.

Mesoionic Carbene (MIC) Donors Derived from Triazoles

Mesoionic carbenes (MICs) are a class of NHCs that cannot be represented by a neutral resonance structure and possess a delocalized positive charge within the heterocyclic ring. wikipedia.orgacs.org 1,2,3-Triazole-derived MICs, often referred to as "abnormal" NHCs, have demonstrated even stronger σ-donor properties compared to their "normal" imidazolylidene counterparts. researchgate.netnih.gov This enhanced donor capacity makes them particularly attractive for stabilizing metal centers in various oxidation states and for promoting challenging catalytic reactions. researchgate.net The synthesis of MICs from this compound would involve N-alkylation or N-arylation followed by deprotonation, leading to a highly reactive carbene center at the C5 position. nih.govnih.gov

Diverse Coordination Modes and Chelation Behavior

Ligands based on the this compound framework can coordinate to metal centers in a variety of ways, leading to a rich and diverse coordination chemistry.

N-Coordination through Triazole Nitrogen Atoms

The most straightforward coordination mode for 1,2,3-triazole derivatives involves the donation of a lone pair of electrons from one of the nitrogen atoms to a metal center. rsc.org In the case of 1,4-disubstituted 1,2,3-triazoles, coordination typically occurs through the N3 atom. researchgate.net However, coordination through the N2 atom has also been observed, particularly when the ligand is part of a chelating system. nih.govacs.org The specific nitrogen atom involved in coordination can be influenced by the steric and electronic properties of the substituents on the triazole ring and the nature of the metal ion. whiterose.ac.uk

C-H Activation and Cyclometalation Pathways (C^N, C^C Coordination)

A significant feature of the coordination chemistry of ligands like this compound is their ability to undergo C-H activation and subsequent cyclometalation. rsc.org This process involves the intramolecular activation of a C-H bond, typically on one of the phenyl substituents, by the metal center, leading to the formation of a stable metallacycle. This results in a bidentate C^N coordination mode, where the ligand is bound to the metal through both a nitrogen atom of the triazole and a carbon atom of the phenyl ring. nih.govacs.org In some cases, C-H activation can also occur at the triazole ring itself. nih.govnih.gov These cyclometalated complexes are of great interest due to their enhanced stability and their applications in catalysis and materials science. rsc.org

Multidentate and Bridging Ligand Applications

The modular nature of the "click" synthesis allows for the straightforward incorporation of additional donor groups into the 1,2,3-triazole framework, leading to the formation of multidentate ligands. uobaghdad.edu.iq For example, by attaching coordinating groups to the phenyl rings of this compound, it is possible to design tridentate or even higher-denticity ligands. These multidentate ligands can form highly stable complexes with a variety of metal ions. nih.gov Furthermore, 1,2,3-triazole derivatives can act as bridging ligands, linking two or more metal centers together to form polynuclear complexes. rsc.orgscite.ai This bridging can occur through two of the nitrogen atoms of the triazole ring or through a combination of nitrogen and other donor atoms. researchgate.netnih.gov

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with phenyl-substituted 1,2,3-triazole ligands typically involves the reaction of a suitable metal precursor with the pre-synthesized triazole ligand. The resulting complexes often exhibit interesting structural and photophysical properties, making them promising candidates for various applications.

Iridium(III) complexes are at the forefront of research for optoelectronic applications, particularly in the development of highly efficient organic light-emitting diodes (OLEDs). The strong spin-orbit coupling of the iridium center facilitates the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.gov The emission color and photophysical properties of these complexes can be finely tuned by modifying the structure of the cyclometalating and ancillary ligands. nih.gov

While specific Iridium(III) complexes of this compound are not extensively reported, studies on related phenyl-triazole ligands provide valuable insights. For instance, cationic Iridium(III) complexes have been synthesized using 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand. acs.org These complexes demonstrate how the triazole moiety can be utilized to tune the electronic properties and emission characteristics of the metal center. acs.org The synthesis often involves the reaction of an iridium precursor, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with the triazole ligand. acs.orgacs.org

Researchers have also explored heteroleptic Iridium(III) complexes where a 2-(1,2,3-triazol-5-yl)pyridine derivative acts as an ancillary ligand. rsc.orgcapes.gov.br These studies highlight that the triazole unit significantly influences the photophysical and electrochemical properties of the resulting complexes. rsc.orgcapes.gov.br The use of such ligands has led to the development of blue- and green-emitting phosphorescent dopants for OLEDs. rsc.org

Table 1: Photophysical Data for Representative Iridium(III) Complexes with Phenyl-Triazole Ligands

| Complex/Ligand | Emission Max (nm) | Quantum Yield (%) | Reference |

| Ir(F2ppy)2(ptz) | 465 | 70 | rsc.org |

| Ir(F2ppy)2(Mptz) | 468 | 65 | rsc.org |

| Cationic Ir(III) with 1-methyl-4-phenyl-1H-1,2,3-triazole | 550-650 | up to 60 | acs.org |

Data is for analogous phenyl-triazole complexes and not this compound.

Group 10 metal complexes, particularly those of palladium and platinum, are of significant interest due to their catalytic activity and potential applications in materials science and medicine. The coordination chemistry of phenyl-substituted 1,2,3-triazoles with these metals has been explored, revealing a range of coordination modes and complex geometries.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with bidentate 2-pyridyl-1,2,3-triazole "click" ligands have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting the triazole ligand with a suitable metal precursor like [PdCl2(MeCN)2] or K2[PtCl4]. mdpi.comrsc.org The resulting complexes often feature a square-planar geometry around the metal center, with the triazole ligand coordinating in a bidentate fashion through the pyridine (B92270) nitrogen and a triazole nitrogen. rsc.org The stability of these complexes can be influenced by the isomeric form of the ligand. researchgate.net

Furthermore, palladium(II) complexes bearing 1,2,3-triazole-based organosulfur/selenium ligands have been synthesized and shown to be effective catalysts in Heck and Suzuki-Miyaura coupling reactions. rsc.org The crystal structures of these complexes reveal a distorted square planar geometry around the palladium center. rsc.org Platinum(II) complexes with diaryl-1,2,3-triazolylidene ligands have also been prepared and exhibit interesting photophysical properties, with high quantum efficiencies in PMMA films. nih.gov

Nickel(II) Complexes: The coordination chemistry of Nickel(II) with 1,2,3-triazole ligands has also been investigated. For example, Nickel(II) complexes with "click"-derived pyridyl-triazole ligands have been synthesized and characterized. fu-berlin.de These complexes typically adopt a distorted octahedral geometry with the triazole ligands acting as bis-chelating agents. fu-berlin.de Studies on Ni(II) mixed-ligand complexes with 1,2,3-triazole and thiocyanate (B1210189) have also been reported, highlighting the influence of the triazole ligand on the biological activity of the complex. nih.gov

The versatility of 1,2,3-triazole ligands extends to their coordination with a variety of other transition and main group metals.

Cobalt(III) Complexes: The synthesis of Cobalt(III) complexes with bis-2-pyridyl-1,2,3-triazole ligands has been reported. rsc.org These studies often focus on the biological applications of the resulting complexes. rsc.org Additionally, Co(II)-1,2,3-triazole complexes have been shown to be more potent antifungal and antibacterial agents compared to their Ni(II) counterparts, demonstrating the significant role of the metal center. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with novel triazole-based ligands have been prepared and characterized. rsc.org These studies often explore the coordination behavior of the ligands and the resulting structural features of the complexes. rsc.org Zinc and silicon phthalocyanine (B1677752) complexes substituted with 1,2,3-triazole groups have also been synthesized and investigated for their photophysical, electrochemical, and photovoltaic properties. nih.gov

Aluminum Complexes: There is a notable lack of information in the scientific literature regarding the synthesis and characterization of Aluminum complexes with this compound or closely related phenyl-substituted 1,2,3-triazole ligands.

Electronic and Electrochemical Properties of Triazole-Metal Complexes

The electronic and electrochemical properties of metal complexes are fundamentally influenced by the nature of the ligands. Phenyl-substituted 1,2,3-triazoles offer a platform for fine-tuning these properties through modification of the substituents on the phenyl and triazole rings.

The electronic properties of the metal center in a triazole complex can be significantly altered by the electron-donating or electron-withdrawing nature of the substituents on the ligand. For instance, in Iridium(III) complexes, increasing the electron-withdrawing capabilities of the substituents on the triazole ring generally leads to a lowering of the HOMO level, which can result in a blue shift in the emission spectrum. nih.govcapes.gov.br

In cationic Iridium(III) complexes with 1-methyl-4-phenyl-1H-1,2,3-triazole, the cyclometalating phenyl-triazole ligand induces a significant stabilization of the Highest Occupied Molecular Orbital (HOMO) compared to other cyclometalating ligands. acs.org This stabilization directly impacts the redox and emission properties of the complex. acs.org The ability to systematically modify the ligand structure allows for precise control over the electronic characteristics of the resulting metal complex. capes.gov.br

The electrochemical behavior of triazole-metal complexes is a key aspect of their characterization and is crucial for their application in areas such as catalysis and optoelectronics. Cyclic voltammetry is a common technique used to study the redox potentials of these complexes.

Iridium(III) complexes with substituted 1,2,4-triazole (B32235) ligands have been shown to exhibit reversible redox processes in solution. nih.gov The redox potentials are sensitive to the substituents on the triazole ring, providing a means to tune the electrochemical properties. nih.gov Similarly, cationic Iridium(III) complexes with 4-phenyl-1,2,3-triazole ligands display fully reversible redox processes, and their oxidation potentials vary depending on the ligand-field strength of the different cyclometalating and ancillary ligands. acs.org

In the context of palladium(II) complexes with 1,2,3-triazole based organosulfur/selenium ligands, DFT calculations have been used to correlate the HOMO-LUMO energy difference with the observed catalytic activity. rsc.org This highlights the importance of understanding the electrochemical properties for designing more efficient catalysts.

Table 2: Electrochemical Data for Representative Phenyl-Triazole Metal Complexes

| Complex/Ligand | Oxidation Potential (V vs. reference) | Reduction Potential (V vs. reference) | Reference |

| Cationic Ir(III) with 1-methyl-4-phenyl-1H-1,2,3-triazole | +0.837 | Varies with ancillary ligand | acs.org |

| Pd(II) with 1-benzyl-4-phenylthiomethyl-1H-1,2,3-triazole | Not specified | Not specified | rsc.org |

| Ir(F2ppy)2(ptz) | 1.13 (vs. SCE) | -2.25 (vs. SCE) | rsc.org |

Data is for analogous phenyl-triazole complexes and not this compound. The reference electrode may vary between studies.

Catalytic Applications of Triazole-Based Metal Complexes

The 1,2,3-triazole scaffold, particularly the 1,4,5-trisubstituted variant, serves as a robust and versatile platform in the design of metal complexes for catalysis. While the parent this compound is not extensively documented as a direct ligand in catalytic applications, its structural motif is central to several key areas of catalysis. These applications range from the triazole ring itself being the product of highly efficient catalytic reactions to its incorporation into sophisticated ligand architectures for cross-coupling, hydrogenation, and cycloisomerization reactions. The primary metals involved in these transformations include palladium, gold, ruthenium, and copper.

Palladium-Catalyzed Reactions

Palladium complexes featuring ligands derived from 1,2,3-triazoles have emerged as powerful catalysts, particularly for cross-coupling reactions that are fundamental to modern organic synthesis. Researchers have developed phosphine-functionalized triazoles, often called "ClickPhos," which serve as highly effective ligands for challenging transformations. acs.org These ligands are synthesized via efficient 1,3-dipolar cycloaddition reactions and have demonstrated excellent performance in the Suzuki-Miyaura coupling and amination of unactivated aryl chlorides. acs.org

Studies have shown that 1,2,3-triazole derivatives bearing phosphine (B1218219) groups at the 5-position are effective ligands for palladium-catalyzed Suzuki-Miyaura reactions, especially for the coupling of sterically demanding substrates. nih.govnih.gov The performance of these triazole-based phosphine ligands can rival that of commercially available high-performance ligands like S-Phos and X-Phos. acs.org The electronic properties and steric bulk of the substituents on the triazole ring can be fine-tuned to optimize catalytic activity. nih.gov